2-Bromo-4-(tert-butyl)pyridine
Overview
Description
2-Bromo-4-(tert-butyl)pyridine is a chemical compound with the molecular formula C9H12BrN . It is also known by other names such as 2-Brom-4-(2-methyl-2-propanyl)pyridin, 2-Bromo-4-(2-methyl-2-propanyl)pyridine, and Pyridine, 2-bromo-4-(1,1-dimethylethyl)- .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(tert-butyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and a tert-butyl group at the 4th position . The average mass of the molecule is 214.102 Da .Physical And Chemical Properties Analysis
2-Bromo-4-(tert-butyl)pyridine has a density of 1.3±0.1 g/cm³, a boiling point of 243.6±20.0 °C at 760 mmHg, and a flash point of 101.1±21.8 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its LogP value is 3.22, indicating its lipophilicity .Scientific Research Applications
General Use
“2-Bromo-4-(tert-butyl)pyridine” is a chemical compound with the CAS Number: 50488-34-1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Its primary use is as a reagent in various chemical reactions .
Application in the Synthesis of Trifluoromethylpyridines
- Specific Scientific Field: Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “2-Bromo-4-(tert-butyl)pyridine”, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: Over 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Dye-Sensitized Solar Cells
- Specific Scientific Field: Material Science, Renewable Energy .
- Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” is used as a specific additive in the redox electrolyte of dye-sensitized solar cells . These cells are a type of photovoltaic cell that convert sunlight into electricity .
- Methods of Application or Experimental Procedures: The compound is added to the electrolyte composition of the solar cell . The specific methods and technical details are not provided in the source.
- Results or Outcomes: The addition of “2-Bromo-4-(tert-butyl)pyridine” improves the efficiency of dye-sensitized solar cells .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” is used as a reagent in various organic synthesis reactions .
- Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .
Application in the Formation of C−N Bond
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” can be used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application or Experimental Procedures: The compound can be used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .
Application in the Synthesis of Silver Clusters
- Specific Scientific Field: Material Science .
- Summary of the Application: “2-Bromo-4-(tert-butyl)pyridine” can be used in the synthesis of silver clusters .
- Methods of Application or Experimental Procedures: The compound can be used in conjunction with tert-butyl thiol and other pyridine ligands .
- Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and other reagents used .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-bromo-4-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOACEYFXFYWUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525487 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)pyridine | |
CAS RN |
50488-34-1 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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